2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl 3-methyl-4-nitrobenzoate
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Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3-METHYL-4-NITROBENZOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a benzisothiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3-METHYL-4-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of the Anilino Group: The benzisothiazole intermediate is then reacted with aniline or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the anilino derivative.
Esterification: The final step involves the esterification of the anilino derivative with 3-methyl-4-nitrobenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3-METHYL-4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium on carbon.
Substitution: Concentrated nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3-METHYL-4-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3-METHYL-4-NITROBENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s overall activity is a result of these interactions and the pathways they influence.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-one: Known for its antimicrobial properties and used as a preservative.
1,2,4-Benzothiadiazine-1,1-dioxide: Investigated for its antihypertensive and antidiabetic activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3-METHYL-4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C23H19N3O6S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C23H19N3O6S/c1-16-15-17(11-12-20(16)26(28)29)23(27)32-14-13-25(18-7-3-2-4-8-18)22-19-9-5-6-10-21(19)33(30,31)24-22/h2-12,15H,13-14H2,1H3 |
InChI Key |
KMSAWRWMLSVRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCCN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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